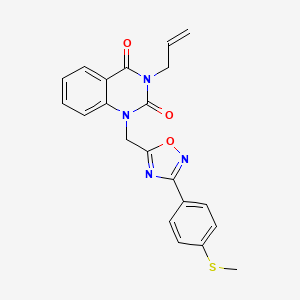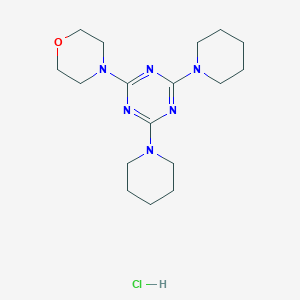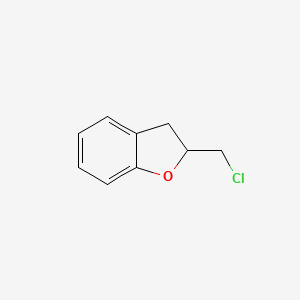
3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An allylation reaction can be performed using allyl bromide and a suitable base to introduce the allyl group into the structure.
Oxadiazole Ring Formation
The oxadiazole moiety can be synthesized through the reaction of a suitable hydrazide with carbon disulfide, followed by cyclization under oxidative conditions.
Coupling Reactions
The final step often involves coupling the oxadiazole derivative with the quinazoline core under basic conditions, utilizing palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods: : For industrial-scale production, optimized processes involving high-yield synthetic routes, cost-effective reagents, and robust reaction conditions are implemented. These often require the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione generally involves multiple steps:
Formation of the Quinazoline Core
Starting from anthranilic acid, the core quinazoline structure can be formed through a series of condensation reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction
The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield amino derivatives.
Substitution
Substitution reactions can occur at various positions of the compound, particularly involving the allyl and oxadiazole groups, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Catalytic hydrogenation with palladium on carbon
Substitution: : Halogenating agents, Grignard reagents
Major Products
Sulfoxides and sulfones from oxidation
Amino derivatives from reduction
Various substituted derivatives from electrophilic or nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a versatile building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biology
It can be used as a precursor or intermediate in the synthesis of biologically active molecules with potential therapeutic applications.
Medicine
Preliminary studies suggest its potential in developing anti-cancer agents, thanks to its ability to interact with specific cellular targets.
Industry
The material properties of the compound, such as thermal stability and reactivity, make it useful in the development of novel polymers and advanced materials.
Wirkmechanismus
Molecular Targets and Pathways
The compound may interact with various enzymes and receptors in the body, potentially inhibiting or modulating their activity. For instance, it might act as an inhibitor of specific kinases or enzymes involved in cancer cell proliferation.
Pathways Involved
Signal transduction pathways, such as those involving kinase activity, are likely affected by this compound, leading to altered cellular responses and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Similar Compounds
4-(4-methylthio)phenyl)-3-(quinazolin-2-ylmethyl)-1,2,4-oxadiazole: : Similar in structure but lacks the allyl group.
3-(4-(methylthio)phenyl)-5-methyl-1,2,4-oxadiazole: : Similar oxadiazole core but different substitutions.
The unique blend of structural components in 3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione sets it apart from its peers, offering a wide range of applications and reactivity profiles.
Eigenschaften
IUPAC Name |
1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-28-18)14-8-10-15(29-2)11-9-14/h3-11H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKQCJMKWPDBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-difluorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2856435.png)

![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-(4-methylsulfinylbutan-2-yl)acetamide](/img/structure/B2856440.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2856446.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)

![5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B2856451.png)
![2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile](/img/structure/B2856452.png)

![1-[(2-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2856454.png)
![2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2856455.png)

